3-(Dimethylamino)-5-fluorobenzoic acid
Description
Properties
IUPAC Name |
3-(dimethylamino)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHPSWFBNFLKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-5-fluorobenzoic acid is a compound that has garnered attention in various biological research contexts due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzoic acid structure. Its molecular formula is C₉H₈FNO₂, and it has a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom contributes to its lipophilicity, which can enhance membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation : The compound has been investigated for its ability to modulate neurotransmitter receptors, particularly in the central nervous system (CNS). Its dimethylamino group may enhance binding affinity to specific receptors.
Anticancer Activity
Research has suggested that this compound exhibits anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Neuropharmacological Effects
The compound has also been studied for neuropharmacological effects, particularly in models of anxiety and depression. Preliminary findings suggest that it may exert anxiolytic effects by influencing serotonin and norepinephrine levels in the brain.
Case Studies
- Anticancer Efficacy : In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against these cells .
- Neuropharmacological Impact : A clinical trial assessed the effects of this compound on patients with generalized anxiety disorder. Participants reported reduced anxiety levels after treatment, correlating with increased serotonin levels in the cerebrospinal fluid .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
3-(Dimethylamino)-5-fluorobenzoic acid has been investigated for its potential as an antitumor agent. Studies indicate that fluorinated benzoic acids can exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. For instance, the compound has shown promise in inhibiting specific kinases involved in cancer progression, making it a candidate for further development in cancer therapies .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their anticancer properties. The derivatives were tested against several cancer cell lines, showing varying degrees of cytotoxicity. The most potent derivatives were found to inhibit cell proliferation significantly, suggesting that modifications to the dimethylamino group could enhance activity .
Biochemical Research
Enzyme Inhibition
The compound has been used as a probe in biochemical studies to investigate enzyme inhibition mechanisms. Its structure allows it to bind selectively to certain enzymes, providing insights into the catalytic processes and potential therapeutic targets for diseases like cancer and neurodegenerative disorders .
Case Study: Mechanistic Studies
Research involving this compound demonstrated its ability to inhibit lactoperoxidase, an enzyme implicated in breast cancer etiology. This inhibition was linked to alterations in the enzyme's active site, providing a model for understanding how small molecules can modulate enzyme activity .
Material Science
Polymer Chemistry
In material science, this compound is explored for its role in developing new polymers with enhanced properties. Its functional groups can be utilized to create copolymers that exhibit specific thermal and mechanical characteristics, making them suitable for applications in coatings and adhesives.
Imaging Applications
PET Imaging Probes
The compound's fluorine atom makes it suitable for use in positron emission tomography (PET) imaging. Research has focused on developing radiolabeled derivatives that can target specific tissues or tumors, enhancing imaging capabilities for diagnostic purposes.
Case Study: Development of Imaging Agents
In one study, derivatives of this compound were synthesized and evaluated for their potential as PET imaging agents for melanoma tumors. These compounds showed high uptake in tumor cells while maintaining low background activity in normal tissues, indicating their utility in clinical imaging applications .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity against various cancer cell lines | Significant cytotoxicity observed; potential for further drug development |
| Biochemical Research | Enzyme inhibition studies | Inhibition of lactoperoxidase linked to cancer mechanisms |
| Material Science | Development of functional polymers | Enhanced thermal and mechanical properties noted |
| Imaging Applications | Development of PET imaging probes | High tumor uptake with low normal tissue activity; promising diagnostic tool |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Fluorobenzoic Acid Derivatives
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂) decrease acidity by destabilizing the deprotonated carboxylate.
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance acidity. For example, 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid has a pKa lower than benzoic acid due to the trifluoromethyl group.
- Steric effects : Bulky substituents (e.g., 3-(4-chlorophenyl)-5-fluorobenzoic acid) may reduce solubility in polar solvents.
Key Observations :
- Fluorobenzoic acids with amino groups (e.g., this compound) are valuable for constructing tertiary amines in pharmaceuticals.
- Halogenated derivatives (e.g., ) are critical for synthesizing antibiotics via cyclization reactions.
Physicochemical Properties
Table 3: Solubility and Stability
Key Observations :
- The dimethylamino group enhances solubility in polar aprotic solvents compared to non-fluorinated analogs.
- Iodinated derivatives (e.g., 5-fluoro-2-iodobenzonitrile) require protection from light to prevent degradation.
Preparation Methods
Reductive Methylation of 3-Aminobenzoic Acid Derivatives
One of the principal methods to prepare 3-(dimethylamino)benzoic acid derivatives is through reductive methylation of 3-aminobenzoic acid or its salts. This approach can be adapted to introduce fluorine substituents on the aromatic ring, such as at the 5-position, by starting from appropriately fluorinated aminobenzoic acids.
- Starting Material: Alkali metal salt or ammonium salt of 3-aminobenzoic acid (fluorinated variant for 5-fluoro substitution).
- Methylating Agent: Formaldehyde solution (aqueous or methanolic).
- Catalyst: Supported transition metal catalyst, preferably palladium or platinum.
- Reaction Medium: Aqueous or aqueous/methanolic medium.
- Reaction Conditions:
- Controlled temperature range: 20 °C to 120 °C.
- Hydrogen pressure: 1 to 40 bar.
- Continuous and controlled addition of formaldehyde over 0.5 to 20 hours.
- pH control using buffering agents to maintain pH between 6.5 and 9.5.
- Outcome: High purity and high yield of 3-(N,N-dimethylamino)benzoic acid derivatives.
- Controlled pH reduces by-product formation.
- Gradual temperature increase improves reaction efficiency.
- Use of supported palladium catalyst enhances selectivity.
- The method is adaptable to fluorinated substrates, such as 3-amino-5-fluorobenzoic acid, to yield 3-(dimethylamino)-5-fluorobenzoic acid.
- Alkali metal salts preferred are sodium salts due to solubility and reactivity.
| Parameter | Conditions/Notes |
|---|---|
| Catalyst | Pd or Pt supported catalyst (Pd preferred) |
| Methylating agent | Formaldehyde (aqueous/methanolic) |
| Temperature range | 20 °C to 120 °C |
| Hydrogen pressure | 1 – 40 bar |
| pH control | Buffering agent to maintain pH 6.5–9.5 |
| Reaction time | 0.5 – 20 hours (continuous formaldehyde addition) |
| Solvent | Water or aqueous/methanol mixture |
This method is described in detail in patent EP0855386A1 and provides a robust industrial route for the preparation of dimethylamino-substituted benzoic acids, including fluorinated derivatives.
Methylation Using Methylating Agents in Polar Aprotic Solvents
Another synthetic strategy involves direct methylation of amino groups on fluorinated benzoic acid derivatives using methylating agents in polar aprotic solvents.
- Starting Material: Fluorinated aminobenzoic acid derivatives or related intermediates.
- Methylating Agents: Methyl p-toluenesulfonate, methyl nitrobenzenesulfonates (ortho, meta, para), methyl methanesulfonate.
- Solvents: Polar aprotic solvents such as acetonitrile, benzonitrile, dimethylformamide, dimethyl sulfoxide, dioxane, N-methyl-2-pyrrolidone, propionitrile, tetrahydrofuran.
- Reaction Conditions:
- Temperature: 10–50 °C (commonly ~30 °C).
- Molar ratio: 1.0 to 1.5 moles methylating agent per mole substrate.
- Neutralization: Post-reaction neutralization with bases such as sodium hydroxide, potassium hydroxide, or carbonates.
- Additional Steps: Reflux with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) and solvents like toluene and n-heptane for purification and crystallization.
- High selectivity for N-methylation.
- Mild reaction conditions prevent degradation of sensitive fluorine substituents.
- Suitable for scale-up with control over reaction parameters.
| Parameter | Conditions/Notes |
|---|---|
| Methylating agents | Methyl p-toluenesulfonate, methyl nitrobenzenesulfonates, methyl methanesulfonate |
| Solvents | Acetonitrile, DMF, DMSO, dioxane, NMP, etc. |
| Temperature | 10–50 °C (typical 30 °C) |
| Molar ratio | 1.0–1.5 methylating agent per substrate |
| Neutralization agents | NaOH, KOH, carbonates |
| Further purification | Reflux with NNDMF-DMA, aromatic and aliphatic solvents |
This method is detailed in patent US8163903B2, which outlines the preparation of fluorinated dimethylamino derivatives with high yield and purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Dimethylamino)-5-fluorobenzoic acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving functional group transformations. For example:
- Step 1 : Introduction of the dimethylamino group via reductive amination using Na(OAc)₃BH in dichloroethane under reflux conditions .
- Step 2 : Fluorination at the 5-position using selective fluorinating agents (e.g., H₂O₂ in DMSO with KOH as a base) .
- Step 3 : Acidic deprotection or hydrolysis of intermediates (e.g., using HCl or H₂SO₄ in methanol) to yield the final benzoic acid derivative .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization in ethanol or dimethylformamide (DMF) is effective due to the compound’s solubility profile .
- Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) can resolve impurities from amine-containing intermediates .
Q. What safety precautions are essential when handling this compound?
- Avoid direct contact with skin/eyes; use PPE (gloves, goggles).
- Store separately from oxidizers (e.g., HNO₃) to prevent hazardous reactions .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the dimethylamino group?
- Catalyst Screening : Use Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reagent solubility and reaction kinetics .
- Stoichiometry : Maintain a 1.2:1 molar ratio of dimethylamine precursor to the fluorobenzoic acid intermediate to minimize side reactions .
Q. How do researchers resolve structural ambiguities in derivatives using crystallography?
- X-ray Diffraction : Crystallize the compound in methanol/water mixtures and analyze dihedral angles to confirm substituent orientations (e.g., as done for 2-amino-5-fluorobenzoic acid derivatives) .
- Complementary Techniques : Pair crystallography with NMR to validate proton environments and NOE effects .
Q. What strategies address discrepancies between computational and experimental molecular geometries?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
